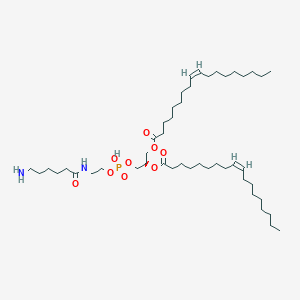
Ebov-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ebov-IN-5 is a compound known for its antiviral properties, specifically targeting the Ebola virus. It disrupts the entry mechanism of the Ebola virus into host cells by blocking the interaction between the Ebola virus glycoprotein and the essential host receptor Niemann-Pick C1 protein . This compound has shown significant potential in inhibiting the Ebola virus, making it a valuable tool in antiviral research.
Preparation Methods
The synthesis of Ebov-IN-5 involves several steps, including the formation of key intermediates and the final coupling reactionsIndustrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing production costs .
Chemical Reactions Analysis
Ebov-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ebov-IN-5 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study antiviral mechanisms and to develop new antiviral agents.
Biology: It helps in understanding the interaction between the Ebola virus and host cells, providing insights into viral entry mechanisms.
Medicine: It is being investigated for its potential use in treating Ebola virus infections, with studies showing its effectiveness in inhibiting the virus.
Industry: It can be used in the development of antiviral drugs and in the production of diagnostic tools for detecting Ebola virus .
Mechanism of Action
Ebov-IN-5 exerts its effects by specifically blocking the interaction between the Ebola virus glycoprotein and the Niemann-Pick C1 protein. This interaction is crucial for the virus’s fusion and entry into the host cell. By disrupting this interaction, this compound prevents the virus from entering and infecting the host cells, thereby inhibiting its replication and spread .
Comparison with Similar Compounds
Ebov-IN-5 is unique in its specific targeting of the Ebola virus glycoprotein and Niemann-Pick C1 protein interaction. Similar compounds include:
ZMapp: A cocktail of monoclonal antibodies targeting the Ebola virus glycoprotein.
Remdesivir: A nucleoside analog that inhibits viral replication.
Ansuvimab: A monoclonal antibody targeting the Ebola virus glycoprotein. Compared to these compounds, this compound offers a distinct mechanism of action by specifically disrupting the viral entry process .
Properties
Molecular Formula |
C18H21ClN4O3S |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N'-[2-(5-chloro-2-nitrophenyl)sulfanylphenyl]-2-(diethylamino)acetohydrazide |
InChI |
InChI=1S/C18H21ClN4O3S/c1-3-22(4-2)12-18(24)21-20-14-7-5-6-8-16(14)27-17-11-13(19)9-10-15(17)23(25)26/h5-11,20H,3-4,12H2,1-2H3,(H,21,24) |
InChI Key |
MRCJNFVLBGGKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NNC1=CC=CC=C1SC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


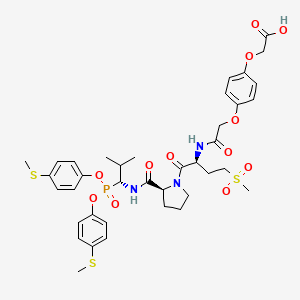
![2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)

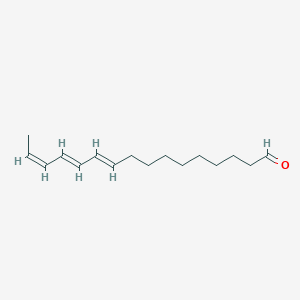
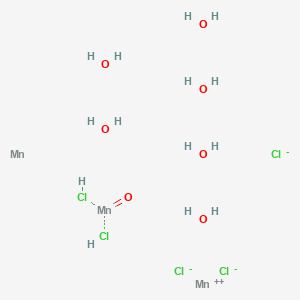


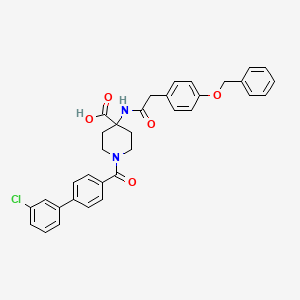

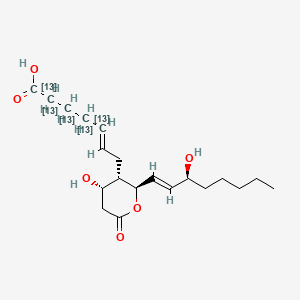
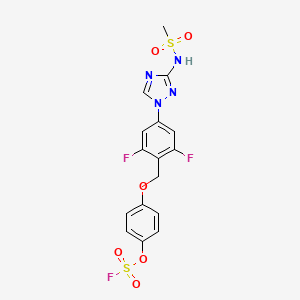
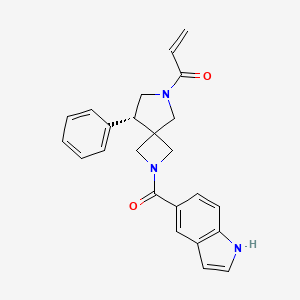
![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)
